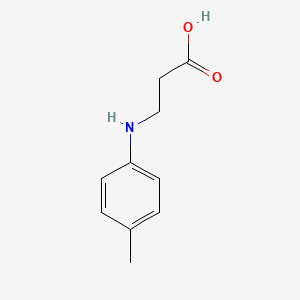

3-p-Tolylamino-propionic acid

Description

Historical Context and Evolution of β-Amino Acid Chemistry

The study of β-amino acids, where the amino group is attached to the second carbon atom from the carboxyl group, has a history that dates back to the early 20th century. numberanalytics.com Initially, they were not as extensively studied as their proteinogenic α-amino acid counterparts. However, in recent decades, interest in β-amino acids has surged due to advancements in organic synthesis and a deeper understanding of their potential applications. numberanalytics.com This has led to their recognition as important components of biologically active peptides and small molecule pharmaceuticals, often conferring increased potency and stability. hilarispublisher.com

The development of new synthetic methodologies, such as the Mannich reaction and conjugate addition reactions, has made a wider variety of β-amino acids accessible for research. numberanalytics.comacs.org Furthermore, biotechnological production methods using enzymes and microorganisms are emerging as environmentally friendly alternatives to chemical synthesis. numberanalytics.com This has broadened the scope of β-amino acid chemistry, allowing for the creation of diverse molecular structures with tailored properties.

Significance of Propanoic Acid Scaffolds in Organic Synthesis and Medicinal Chemistry

Propanoic acid and its derivatives are crucial building blocks in both organic synthesis and medicinal chemistry. The three-carbon backbone of propanoic acid provides a versatile scaffold that can be readily functionalized to create a wide array of complex molecules. ontosight.ai In medicinal chemistry, the propanoic acid motif is found in numerous drugs and drug candidates. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been investigated for their potential anticancer and antioxidant properties. mdpi.comresearchgate.net

The strategic incorporation of propanoic acid scaffolds into larger molecules can influence their pharmacokinetic and pharmacodynamic properties. mdpi.com These scaffolds can serve as a foundation for developing compounds that target specific biological pathways, highlighting their importance in the design of new therapeutic agents. ontosight.ai The ability to introduce various substituents onto the propanoic acid framework allows for the fine-tuning of a molecule's biological activity. mdpi.com

Classification and Structural Characteristics of N-Substituted β-Amino Acids

N-substituted β-amino acids are a class of β-amino acids where the nitrogen atom of the amino group is bonded to a substituent other than hydrogen. This substitution significantly influences the molecule's properties, including its conformation, lipophilicity, and hydrogen bonding capacity. acs.org The nature of the substituent on the nitrogen atom allows for a broad classification of these compounds. Substituents can range from simple alkyl or aryl groups to more complex heterocyclic systems. nih.govresearchgate.net

The structural characteristics of N-substituted β-amino acids are defined by the presence of the amino group at the β-position relative to the carboxyl group, and the specific nature of the N-substituent. ontosight.ai This arrangement allows for the formation of stable secondary structures in peptides and other polymers. researchgate.net The ability to systematically vary the N-substituent provides a powerful tool for medicinal chemists to modulate the biological activity and physicochemical properties of lead compounds. researchgate.net For example, N-substituted β-amino acid derivatives have been explored for their antimicrobial activities. nih.gov

Research Trajectory and Focus on 3-p-Tolylamino-propionic Acid

Within the broad class of N-substituted β-amino acids, this compound has emerged as a compound of interest for chemical research. Its structure features a p-tolyl group attached to the nitrogen atom of a β-alanine backbone. This specific combination of an aromatic moiety and a β-amino acid scaffold makes it a valuable building block in the synthesis of more complex molecules.

The research on this compound and its derivatives has explored their potential in various areas of chemistry. For example, derivatives incorporating a thiazole (B1198619) ring have been synthesized and investigated for their biological activities. researchgate.netlmaleidykla.lt These studies highlight the ongoing efforts to explore the chemical space around the this compound scaffold to develop novel compounds with potentially useful properties.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 27418-59-3 |

| Alternate Name | 3-[(4-methylphenyl)amino]propanoic acid |

Data sourced from Santa Cruz Biotechnology. scbt.com

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8-2-4-9(5-3-8)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXQLBYEQLJBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368366 | |

| Record name | 3-p-Tolylamino-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27418-59-3 | |

| Record name | 3-p-Tolylamino-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 P Tolylamino Propionic Acid and Analogues

Direct Synthesis Approaches for 3-p-Tolylamino-propionic Acid

The synthesis of this compound, a β-amino acid derivative, is predominantly achieved through direct approaches involving the formation of a carbon-nitrogen bond. The most prominent of these methods is the aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

Mechanistic Investigations of Michael Addition Reactions

The aza-Michael reaction is a powerful and atom-economical method for forming C-N bonds. ijitee.org The reaction involves the 1,4-conjugate addition of a nitrogen nucleophile, such as p-toluidine (B81030), to an electron-deficient alkene, like acrylic acid. ijitee.orgacs.org This process is a cornerstone in the synthesis of β-amino carbonyl compounds and their derivatives. ijitee.org The mechanism typically begins with the activation of either the amine nucleophile by a base or the Michael acceptor (the α,β-unsaturated carbonyl) by an acid. The nucleophilic amine then attacks the β-carbon of the activated alkene, forming an enolate intermediate which is subsequently protonated to yield the final β-amino acid product.

A variety of catalytic systems have been developed to enhance the efficiency and selectivity of the aza-Michael addition. acs.org Ionic liquids, particularly those based on imidazolium (B1220033) salts, have emerged as effective and often recyclable catalysts for these reactions. oarjbp.com Imidazolium chloride has been successfully employed to catalyze Michael addition reactions, in some cases allowing the process to occur under solvent-free conditions, which aligns with the principles of green chemistry. wikipedia.orgoup.com

The optimization of reaction conditions often involves screening different catalysts, catalyst loadings, solvents, and temperatures. For instance, studies have shown that imidazolium chloride can effectively promote the Michael addition at low temperatures. wikipedia.orgoup.com One study highlighted the use of 1-hexyl-3-methylimidazolium (B1224943) trifluoroacetate (B77799) as a reusable and mild catalyst for the Michael addition of amines to various acceptors. wikipedia.org The optimization process aims to maximize yield and minimize reaction time while maintaining mild conditions.

Table 1: Optimization of Aza-Michael Addition using Imidazolium Chloride Catalyst A representative table illustrating typical optimization parameters.

| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10 | Dichloromethane (B109758) | 25 | 12 | 65 |

| 2 | 20 | Toluene | 50 | 8 | 78 |

| 3 | 30 | None (Solvent-free) | 70 | 2 | 92 |

| 4 | 30 | Water | 25 | 24 | 45 |

The aza-Michael reaction is versatile, accommodating a wide range of substrates. The Michael donors can include various primary and secondary amines, both aliphatic and aromatic. organic-chemistry.org The reactivity of the amine is a crucial factor; highly nucleophilic amines generally react more readily. ijitee.org Aromatic amines like p-toluidine can successfully act as nucleophiles in this reaction.

The Michael acceptors are typically α,β-unsaturated carbonyl compounds, including acrylates, acrylamides, and vinyl ketones. ijitee.org For the synthesis of this compound, acrylic acid or its esters are the ideal Michael acceptors. Reaction conditions can be tailored based on the reactivity of the specific substrates. While some highly reactive combinations may proceed without a catalyst, most require either acid or base catalysis to achieve reasonable rates and yields. ijitee.org Reactions can be performed under various conditions, from room temperature to elevated temperatures, and in a range of solvents or under solvent-free conditions. wikipedia.orgorganic-chemistry.org

Table 2: Substrate Scope in Aza-Michael Additions Illustrative examples of different Michael donor-acceptor combinations.

| Michael Donor (Amine) | Michael Acceptor | Product Type |

| p-Toluidine | Acrylic Acid | β-Amino Acid |

| Benzylamine | Methyl Acrylate | β-Amino Ester |

| Aniline | Acrylonitrile | β-Amino Nitrile |

| Piperidine | Ethyl Vinyl Ketone | β-Amino Ketone |

Alternative Condensation Protocols

While the aza-Michael addition is the most direct route, other condensation reactions can be considered for the synthesis of the β-amino acid framework.

One such alternative is the Mannich reaction . This is a three-component condensation involving an amine (e.g., p-toluidine), a non-enolizable aldehyde (e.g., formaldehyde), and a compound with an acidic proton, such as malonic acid or its esters. oarjbp.comwikipedia.org The reaction proceeds through the formation of an iminium ion, which is then attacked by the enol of the acidic component. wikipedia.org Subsequent hydrolysis and decarboxylation of the resulting adduct could yield the desired this compound structure. This multi-step, one-pot approach offers a convergent pathway to complex β-amino carbonyl compounds. ijitee.org

Another conceptual alternative is reductive amination . This method involves the reaction of a β-keto acid or ester (e.g., ethyl acetoacetate) with p-toluidine to form an intermediate enamine or imine. wikipedia.org This intermediate is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, to yield the target β-amino acid or ester. acs.orgwikipedia.org This two-step, one-pot process is a versatile method for preparing a wide variety of amines. acs.org

Esterification Strategies for Propionic Acid Moiety

The carboxylic acid group of this compound can be readily converted to an ester. This transformation is often performed to protect the carboxylic acid during subsequent reactions or to modify the compound's physical properties, such as solubility.

Synthesis of Ethyl Esters (e.g., this compound ethyl ester)

The most common method for preparing ethyl esters from carboxylic acids is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid (this compound) with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the product, water is often removed as it is formed, or a large excess of the alcohol is used.

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ethyl ester product. The reaction is typically carried out under reflux conditions for several hours.

Synthesis of Tert-Butyl Esters (e.g., this compound tert-butyl ester)

The synthesis of tert-butyl esters of amino acids, such as this compound tert-butyl ester, serves to protect the carboxylic acid functional group. This protection is often a crucial step in multi-step syntheses, preventing the acid from participating in undesired side reactions. A common and effective method for this transformation involves the reaction of the parent amino acid with a tert-butylating agent in the presence of an acid catalyst.

One established approach is the use of tert-butyl acetate (B1210297) with an acid catalyst like perchloric acid. google.com Another method employs tert-butanol (B103910) with reagents such as boron trifluoride diethyl etherate and anhydrous magnesium sulfate. researchgate.net These conditions facilitate the esterification by activating the carboxylic acid and providing the tert-butyl group. The reaction typically proceeds in good yields, and the tert-butyl ester can be isolated after an aqueous workup and purification. google.comresearchgate.net

Table 1: General Conditions for Tert-Butyl Esterification of Amino Acids

| Method | Tert-butyl Source | Catalyst/Reagent | Typical Conditions |

|---|---|---|---|

| Method A | tert-Butyl acetate | Perchloric acid | 15-25°C, 18-24 hours |

Synthesis of Methyl Esters (e.g., 3-Phenylamino-propionic acid methyl ester)

Methyl esters of amino acids, including the analogue 3-Phenylamino-propionic acid methyl ester, are common derivatives used in organic synthesis and for analytical purposes. The synthesis is typically achieved through Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.

In this procedure, 3-Phenylamino-propionic acid is reacted with an excess of methanol, which serves as both the reactant and the solvent. A strong acid, such as sulfuric acid or hydrochloric acid, is used in catalytic amounts to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the methanol. The reaction is typically heated to reflux to drive it towards completion. The resulting methyl ester, also known as methyl 3-anilinopropanoate, can then be isolated and purified. nih.gov

Table 2: Synthesis of 3-Phenylamino-propionic acid methyl ester

| Reactant 1 | Reactant 2 | Catalyst | Product | CAS Number | Molecular Formula |

|---|

Amidation Reactions and Synthesis of Propionamide (B166681) Derivatives

Amidation of this compound involves the conversion of its carboxylic acid group into an amide. This transformation is fundamental in peptide synthesis and the creation of various bioactive molecules. Direct reaction of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated". researchgate.net

Modern synthetic methods utilize coupling reagents to facilitate amide bond formation under mild conditions. organic-chemistry.org Reagents such as n-propanephosphonic acid anhydride (B1165640) (T3P) and carbodiimides (e.g., DCC, EDC) are commonly employed. organic-chemistry.org The process involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive intermediate, such as a mixed anhydride or an active ester. This intermediate is then readily attacked by the amine nucleophile to form the desired amide bond with high efficiency and minimal side products. researchgate.netmdpi.com This methodology allows for the synthesis of a wide array of propionamide derivatives by varying the amine component. google.com

Table 3: Common Coupling Reagents for Amidation

| Coupling Reagent | Abbreviation | Mechanism Feature | Typical Byproduct |

|---|---|---|---|

| n-Propanephosphonic acid anhydride | T3P | Forms a mixed phosphonic anhydride intermediate | Propanephosphonic acid |

| Dicyclohexylcarbodiimide (B1669883) | DCC | Forms an O-acylisourea intermediate | Dicyclohexylurea (DCU) |

Exploration of Green Chemistry Principles in Synthetic Routes

The principles of green chemistry offer a framework for designing more environmentally benign synthetic pathways for molecules like this compound and its derivatives. mdpi.com The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key areas for applying green chemistry principles to these syntheses include:

Catalysis: Employing catalytic reagents instead of stoichiometric ones in reactions like amidation can significantly reduce waste. mdpi.com For instance, developing catalytic direct amidation methods avoids the formation of large quantities of byproducts associated with traditional coupling agents.

Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids is a primary goal. mdpi.com For esterification and amidation reactions, exploring solvent-free conditions or using the alcohol reactant as the solvent can improve the environmental profile of the process.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like the Michael addition of p-toluidine to acrylic acid to form the parent compound are highly atom-economical.

Renewable Feedstocks: While the immediate precursors (p-toluidine and acrylic acid) are typically derived from petrochemical sources, long-term green chemistry goals involve sourcing starting materials from renewable biomass. researchgate.net For example, research into producing platform chemicals like 3-hydroxypropionic acid from fermentation can pave the way for greener syntheses of related structures. rsc.org

Table 4: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthesis of this compound & Derivatives |

|---|---|

| Prevention | Optimize reactions to minimize byproduct formation. |

| Atom Economy | Utilize addition reactions (e.g., Michael addition) for the core synthesis. |

| Less Hazardous Chemical Syntheses | Replace toxic reagents and solvents with safer alternatives. |

| Use of Catalysis | Develop catalytic amidation and esterification processes. |

| Benign Solvents and Auxiliaries | Use water, alcohols, or solvent-free conditions where feasible. |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure when possible. |

Chemical Transformations and Derivatization Strategies for 3 P Tolylamino Propionic Acid Scaffolds

Functionalization of the Carboxyl Group

The carboxylic acid functional group is a primary site for a wide array of chemical transformations, enabling the synthesis of numerous derivatives such as hydrazides, esters, and amides.

The conversion of 3-p-Tolylamino-propionic acid to its corresponding hydrazide is a key step in the synthesis of various biologically active molecules. This transformation is typically achieved by reacting the carboxylic acid or its ester derivative with hydrazine (B178648) hydrate (B1144303). The resulting this compound hydrazide is a versatile intermediate that can undergo further reactions, such as condensation with aldehydes and ketones to form hydrazones, or cyclization to generate various heterocyclic compounds.

Table 1: General Conditions for Hydrazide Formation from Esters

| Ester Substrate | Reagents | Solvent | Temperature | Reaction Time | Yield |

| Methyl/Ethyl Ester of a Carboxylic Acid | Hydrazine Hydrate (NH₂NH₂·H₂O) | Ethanol (B145695) | Reflux | 4-24 h | Good to Excellent |

Subsequent reactions of the hydrazide moiety can lead to the formation of various five- and six-membered heterocyclic rings, which are scaffolds of significant interest in medicinal chemistry.

The carboxyl group of this compound can be readily converted into a wide range of esters and amides. These reactions are fundamental in organic synthesis and are often employed to modify the lipophilicity, solubility, and metabolic stability of the parent compound.

Esterification: Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product side, an excess of the alcohol is often used, or the water formed during the reaction is removed.

Table 2: Representative Conditions for the Esterification of this compound

| Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product |

| Methanol | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | 4-8 | Methyl 3-(p-tolylamino)propanoate |

| Ethanol | H₂SO₄ (catalytic) | Ethanol (excess) | Reflux | 4-8 | Ethyl 3-(p-tolylamino)propanoate |

| Propan-1-ol | H₂SO₄ (catalytic) | Propan-1-ol (excess) | Reflux | 6-12 | Propyl 3-(p-tolylamino)propanoate |

| Butan-1-ol | H₂SO₄ (catalytic) | Toluene | Reflux (with Dean-Stark trap) | 8-16 | Butyl 3-(p-tolylamino)propanoate |

Amide Synthesis: The formation of amides from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. This reaction often requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine.

Table 3: Illustrative Amide Synthesis from this compound

| Amine | Coupling Agent/Method | Solvent | Temperature | Product |

| Ammonia | SOCl₂ then NH₃ | Dichloromethane (B109758) | 0 °C to RT | 3-(p-tolylamino)propanamide |

| Aniline | EDC, HOBt | Dichloromethane | RT | N-phenyl-3-(p-tolylamino)propanamide |

| Benzylamine | DCC | Dichloromethane | RT | N-benzyl-3-(p-tolylamino)propanamide |

| Morpholine | Acyl Chloride Method | Dichloromethane | 0 °C to RT | (4-(3-(p-tolylamino)propanoyl)morpholine) |

Modifications and Reactions Involving the N-Aryl Amino Moiety

The secondary amino group in the this compound scaffold provides another site for chemical modification, including protection, alkylation, and acylation.

In multi-step syntheses, it is often necessary to protect the secondary amino group to prevent it from undergoing unwanted reactions. Common protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. askfilo.commdpi.commdpi.com

Boc Protection: The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or sodium bicarbonate. scribd.com The Boc group is stable to a wide range of reaction conditions but can be easily removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM). scribd.com

Cbz Protection: The Cbz group is introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. mdpi.com The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. mdpi.com

Table 4: Common Protecting Groups for the N-Aryl Amino Moiety

| Protecting Group | Reagent for Protection | Deprotection Conditions |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) in CH₂Cl₂ |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl) | H₂, Pd/C |

N-Alkylation: The nitrogen atom of the amino group can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed during the reaction. For instance, N-methylation can be achieved using methyl iodide.

N-Acylation: N-acylation involves the reaction of the amino group with an acylating agent like an acyl chloride or an acid anhydride (B1165640). This reaction is usually carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the generated acid. A common example is N-acetylation using acetyl chloride or acetic anhydride.

Table 5: Representative N-Alkylation and N-Acylation Reactions

| Reaction | Reagent | Base | Product |

| N-Methylation | Methyl iodide (CH₃I) | K₂CO₃ | 3-(Methyl(p-tolyl)amino)propanoic acid |

| N-Ethylation | Ethyl bromide (CH₃CH₂Br) | K₂CO₃ | 3-(Ethyl(p-tolyl)amino)propanoic acid |

| N-Acetylation | Acetyl chloride (CH₃COCl) | Pyridine | 3-(N-acetyl-N-(p-tolyl)amino)propanoic acid |

| N-Benzoylation | Benzoyl chloride (C₆H₅COCl) | Pyridine | 3-(N-benzoyl-N-(p-tolyl)amino)propanoic acid |

Cyclization and Heterocyclic Ring Formation

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinolones and benzodiazepines, which are important classes of compounds in medicinal chemistry.

Quinolone Synthesis: The intramolecular cyclization of 3-anilinopropanoic acids can lead to the formation of dihydroquinolinone structures. For instance, the cyclization of 3-(p-tolylamino)propanoic acid under appropriate conditions, such as treatment with a strong acid or a dehydrating agent like polyphosphoric acid (PPA), can yield 4-hydroxy-1-(p-tolyl)-dihydroquinolin-2(1H)-one. The reaction proceeds via an intramolecular Friedel-Crafts acylation. mdpi.com

Benzodiazepine (B76468) Synthesis: β-Arylaminopropionic acids can also serve as precursors for the synthesis of benzodiazepine derivatives. The general strategy involves the reaction of the aminopropionic acid with an ortho-phenylenediamine derivative, often followed by cyclization reactions to form the seven-membered benzodiazepine ring. These syntheses can be complex and may involve multiple steps. mdpi.comnih.gov

Synthesis of Thiazole (B1198619) Derivatives via Hantzsch Reaction and Condensations

The synthesis of thiazole rings is a significant transformation, often beginning with the conversion of the this compound into a more reactive intermediate. A common strategy involves reacting the scaffold with thiosemicarbazide (B42300) to form a thiourea (B124793) derivative. This intermediate can then undergo cyclization with α-haloketones, such as α-chloroacetone, in the presence of a base like sodium acetate (B1210297), to yield aminothiazole derivatives.

Another prominent method is the Hantzsch thiazole synthesis, which is a cornerstone for creating this heterocyclic system. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.com For the this compound scaffold, this would necessitate its conversion into a corresponding thioamide. The reaction proceeds via a one-pot, multi-component procedure and can be catalyzed by various agents, including silica-supported tungstosilisic acid, under conventional heating or ultrasonic irradiation for a more environmentally benign approach. mdpi.combepls.com The conditions can influence the regioselectivity of the reaction; acidic conditions may lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

| Precursor/Intermediate | Reagent(s) | Key Conditions | Product Type |

| Thioamide derivative of this compound | α-Haloketone | Base (e.g., ethanol) | Substituted Thiazole |

| This compound derivative | Thiosemicarbazide, then α-haloketone | Cyclization | Aminothiazole |

| α-Haloketone, Thiourea, Aldehyde | Silica (B1680970) supported tungstosilisic acid | Reflux in ethanol/water or ultrasonic activation | Hantzsch Thiazole Derivative mdpi.com |

This table summarizes common pathways for synthesizing thiazole derivatives from this compound precursors.

Synthesis of Triazole Derivatives

The construction of triazole derivatives from this compound often starts with the activation of the carboxylic acid group. A standard route involves converting the acid to its corresponding acid chloride, followed by reaction with hydrazine hydrate to form a hydrazide. This key intermediate, 3-(p-tolylamino)propanohydrazide, can then be cyclized to form 1,2,4-triazole (B32235) rings through various methods.

One approach involves reacting the hydrazide with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution. This reaction forms a potassium dithiocarbazinate salt, which upon heating undergoes cyclization to yield a mercapto-substituted triazole. Alternatively, reacting the hydrazide with an isothiocyanate provides a thiosemicarbazide intermediate that can be cyclized to a triazole using a base like sodium hydroxide. mdpi.com Research has also demonstrated the synthesis of 1,2,4-triazole derivatives containing a propanoic acid moiety by reacting amidrazones with succinic anhydride. mdpi.com

The 1,2,3-triazole isomer can be synthesized via "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition. researchgate.net This would require converting the this compound scaffold into either an azide (B81097) or an alkyne derivative to react with a corresponding counterpart.

This table outlines key synthetic routes to triazole derivatives starting from this compound.

Formation of Indole (B1671886) Derivatives

The synthesis of indole derivatives from this compound represents an intramolecular cyclization challenge. While not a direct precursor for classical indole syntheses like the Fischer or Bischler methods, the scaffold can be chemically modified to facilitate cyclization.

One potential pathway involves the intramolecular Friedel-Crafts acylation of the aromatic ring. This requires converting the propionic acid side chain into an acid chloride. In the presence of a Lewis acid catalyst such as aluminum chloride, the acid chloride can acylate the ortho position of the tolyl group, leading to a cyclic ketone. Subsequent reduction and dehydration steps could then form the indole ring system. The success of this route is highly dependent on the reactivity of the aromatic ring and the steric hindrance of the substituents. Indole-3-propionic acid itself is a known compound, often studied in biological contexts and produced by certain bacteria like Clostridium sporogenes. nih.govnih.gov

Condensation Reactions with Carbonyl Compounds (e.g., Aromatic Aldehydes, Formaldehyde)

The secondary amine of the this compound scaffold is nucleophilic and can participate in condensation reactions with various carbonyl compounds.

With aromatic aldehydes, the reaction can lead to the formation of Schiff bases or, under specific conditions, cyclize to form heterocyclic structures like 1,3-oxazinan-4-ones. This reaction typically occurs by heating the acid with the aldehyde in a suitable solvent, sometimes with an acid catalyst.

Reaction with formaldehyde (B43269) is characteristic of the Mannich reaction. In the presence of formaldehyde and an active hydrogen compound (e.g., a ketone, alkyne, or another amine), the this compound can form a Mannich base. This reaction expands the molecular complexity by introducing a new aminomethyl group.

| Carbonyl Compound | Reagent(s)/Conditions | Product Type |

| Aromatic Aldehyde | Heat, Acid Catalyst | Schiff Base or 1,3-Oxazinan-4-one |

| Formaldehyde & Active Hydrogen Compound | Acid or Base Catalyst | Mannich Base |

This table illustrates condensation reactions involving the secondary amine of the this compound scaffold.

Halogenation and Other Electrophilic Aromatic Substitution Reactions

The p-tolyl group in this compound is activated towards electrophilic aromatic substitution (EAS). The methyl group and the secondary amino group are both ortho-, para-directing and activating. Since the para position is already occupied by the propionic acid side chain, electrophiles will primarily be directed to the ortho positions relative to the amino group.

Halogenation, such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) in an appropriate solvent. The reaction conditions can be controlled to achieve mono- or di-substitution on the aromatic ring. Other EAS reactions, such as nitration (using nitric acid and sulfuric acid) or sulfonation (using fuming sulfuric acid), are also feasible, though the conditions must be carefully managed to avoid oxidation or degradation of the side chain.

Formation of Chalcone-Type Derivatives

Creating chalcone-type derivatives from this compound is a multi-step process, as the basic chalcone (B49325) structure is an α,β-unsaturated ketone with two aromatic rings (1,3-diaryl-2-propen-1-one). ekb.egmdpi.com This transformation requires significant modification of the original scaffold.

A plausible synthetic route would involve a Friedel-Crafts acylation of a suitable aromatic compound (e.g., benzene) using a derivative of this compound (such as its acid chloride) to form an aryl ketone. This ketone, now containing the p-tolylamino-propionic moiety, can then undergo a Claisen-Schmidt condensation. scialert.netmdpi.com This base-catalyzed condensation reaction with an aromatic aldehyde would yield the desired chalcone-type derivative, incorporating the original scaffold into a more complex molecular architecture. nih.gov

| Step | Reaction Type | Reagents | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | 3-(p-tolylamino)propanoyl chloride, Benzene (B151609), AlCl₃ | Aryl ketone intermediate |

| 2 | Claisen-Schmidt Condensation | Aryl ketone intermediate, Aromatic Aldehyde, Base (e.g., NaOH) | Chalcone-type derivative |

This table presents a potential two-step pathway for the synthesis of chalcone-type molecules from the this compound scaffold.

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 3-p-Tolylamino-propionic acid in solution. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group, the aliphatic protons of the propionic acid chain, and the amine proton. The aromatic region would likely show two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons on the ethyl chain adjacent to the nitrogen and the carbonyl group will appear as triplets due to spin-spin coupling with their neighbors. The methyl group on the tolyl ring will present as a singlet. The amine (N-H) proton signal is typically a broad singlet, and the acidic proton of the carboxylic acid (O-H) may also be observed as a broad singlet, often exchanging with deuterium (B1214612) in deuterated solvents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (ortho to NH) | 6.5-6.7 | Doublet |

| Aromatic CH (meta to NH) | 6.9-7.1 | Doublet |

| -CH₂- (adjacent to NH) | 3.3-3.5 | Triplet |

| -CH₂- (adjacent to COOH) | 2.5-2.7 | Triplet |

| Ar-CH₃ | 2.2-2.4 | Singlet |

| N-H | Variable, broad | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carboxylic acid carbonyl carbon, the aromatic carbons of the tolyl group, the two methylene (B1212753) carbons of the propionic acid chain, and the methyl carbon of the tolyl group. The carbonyl carbon is typically observed at the downfield end of the spectrum. The aromatic carbons will have chemical shifts in the range of 110-150 ppm, with the carbon attached to the nitrogen and the carbon bearing the methyl group showing distinct shifts from the other aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170-180 |

| Aromatic C (quaternary, attached to N) | 145-150 |

| Aromatic C (quaternary, attached to CH₃) | 125-135 |

| Aromatic CH | 110-130 |

| -CH₂- (adjacent to NH) | 40-50 |

| -CH₂- (adjacent to COOH) | 30-40 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For this compound, cross-peaks would be expected between the adjacent methylene protons of the propionic acid chain, confirming their connectivity. It would also show correlations between the ortho and meta protons on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would allow for the direct assignment of the carbon signals for the methyl, methylene, and aromatic CH groups based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H, O-H, C=O, C-N, and aromatic C-H bonds. The carboxylic acid O-H stretch is typically a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will give a strong, sharp absorption band around 1700-1725 cm⁻¹. The N-H stretch of the secondary amine is expected as a moderate band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C-H stretching of the alkyl chain and methyl group appear just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Amine | N-H stretch | 3300-3500 (moderate) |

| Carbonyl | C=O stretch | 1700-1725 (strong, sharp) |

| Aromatic | C-H stretch | >3000 |

| Alkyl | C-H stretch | <3000 |

| Aromatic | C=C stretch | 1450-1600 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃NO₂), the expected nominal molecular weight is 179 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z 179.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. The expected exact mass for C₁₀H₁₃NO₂ is 179.09463 Da.

The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule could include the loss of the carboxylic acid group (-COOH, 45 Da) or cleavage of the C-C bond adjacent to the nitrogen atom, leading to fragments characteristic of the tolyl-amino moiety.

Chromatographic Purity and Characterization (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. The purity of the compound can be determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for assessing purity and monitoring reaction progress. For this compound, a silica (B1680970) gel plate would be a suitable stationary phase. The mobile phase could be a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The position of the spot, represented by the retention factor (Rf) value, would depend on the specific mobile phase composition. The spot can be visualized under UV light or by staining with an appropriate reagent like ninhydrin (B49086) (for the amine group) or potassium permanganate.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| This compound ethyl ester |

| This compound tert-butyl ester |

| Acetonitrile |

| Dichloromethane (B109758) |

| Ethyl acetate |

| Formic acid |

| Hexane |

| Methanol |

| Ninhydrin |

Computational and Theoretical Studies of 3 P Tolylamino Propionic Acid Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target, typically a protein or enzyme, to form a stable complex. researchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of action of a compound. For derivatives of aryl propionic acid, which are known for their anti-inflammatory activity, docking studies often target enzymes like cyclooxygenases (COX-1 and COX-2). researchgate.netresearchgate.net

In a typical docking study involving a compound like 3-p-Tolylamino-propionic acid, the three-dimensional structure of the ligand is optimized for its minimum energy state. researchgate.net Subsequently, it is placed into the active site of a target protein, such as COX-2. The simulation then explores various possible binding poses, calculating a scoring function for each to estimate the binding affinity. researchgate.net Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and amino acid residues of the enzyme, are identified to understand the basis of molecular recognition. For instance, the carboxylate group of the propionic acid moiety might interact with polar residues, while the tolyl group could fit into a hydrophobic pocket of the active site.

| Binding Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -8.5 | Arg120, Tyr355 | Hydrogen Bond |

| 2 | -7.9 | Val523, Leu384 | Hydrophobic |

| 3 | -7.2 | Ser530 | Hydrogen Bond |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.netresearchgate.net These methods provide detailed information on molecular geometry, charge distribution, and frontier molecular orbitals, which are fundamental to understanding a molecule's reactivity and stability. researchgate.net

For this compound, DFT calculations can optimize the molecular geometry to its most stable energetic state. researchgate.net From this optimized structure, various electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are crucial for intermolecular interactions. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Chemical stability and reactivity |

| Dipole Moment | 2.1 D | Molecular polarity |

Quantitative Structure-Activity Relationship (QSAR) Analysis focusing on molecular descriptors

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. arabjchem.org QSAR models are built by correlating calculated molecular descriptors with experimentally measured activities. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds.

The development of a QSAR model for a series of compounds related to this compound involves the calculation of a wide range of molecular descriptors. nih.gov These descriptors quantify various aspects of the molecular structure. They can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (3D), or electronic (e.g., HOMO/LUMO energies, dipole moment). researchgate.netnih.gov For instance, topological descriptors like Kier's shape and connectivity indices can describe molecular size, shape, and branching, which have been shown to be important for the antimicrobial activity of propionic acid derivatives. arabjchem.org Once calculated, statistical methods like multiple linear regression are used to build an equation that relates a selection of these descriptors to the biological activity.

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Thermodynamic | Log P (Octanol-Water Partition Coefficient) | Hydrophobicity/Lipophilicity. researchgate.net |

| Topological | Wiener Index, Randic Index | Molecular branching and connectivity. researchgate.net |

| Shape | Kier's Alpha First Order Shape Index (κα1) | Molecular shape and complexity. arabjchem.org |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting capability. researchgate.net |

| Structural | Molar Refractivity (MR) | Molecular volume and polarizability. researchgate.net |

Conformational Analysis and Energy Landscapes

Most non-rigid molecules, including this compound, can exist in multiple spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. mdpi.com This is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

Computational methods are used to systematically explore the conformational space of a molecule. For this compound, rotations around the C-C bond of the propionic acid chain and the C-N bond connecting to the tolyl group are of primary interest. By rotating these bonds in increments and calculating the potential energy at each step, a potential energy surface (PES) or energy landscape can be generated. mdpi.com The minima on this surface correspond to stable, low-energy conformers, while the peaks represent high-energy transition states between them. mdpi.com Studies on related molecules like perfluoropropionic acid have shown the existence of distinct conformers (e.g., cis and gauche) that can be identified computationally and experimentally. mdpi.com

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kJ/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (Global Minimum) | 180° (anti) | 0.00 | 75 |

| B | 60° (gauche) | 5.0 | 15 |

| C | -60° (gauche) | 5.2 | 10 |

Computational Exploration of Reaction Mechanisms

Computational chemistry provides a powerful lens for examining the detailed pathways of chemical reactions. By modeling the reactants, transition states, and products, it is possible to elucidate reaction mechanisms, calculate activation energies, and predict reaction outcomes. nih.gov This approach can be applied to understand the synthesis, metabolism, or degradation of this compound.

For example, a detailed computational study of a reaction mechanism, such as the synthesis of the molecule, would involve identifying the most plausible reaction pathway. researchgate.net Using methods like DFT, the geometries of all stationary points along the reaction coordinate, including the transition state(s), are optimized. nih.gov The energy difference between the reactants and the transition state gives the activation energy barrier, a critical factor determining the reaction rate. researchgate.net By comparing the activation energies of different possible pathways, the most kinetically favorable mechanism can be determined. Such studies on related amine compounds have successfully mapped out complex decomposition and dehydrogenation reactions. nih.govresearchgate.net

| Proposed Pathway | Description | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Pathway A | Concerted single-step mechanism | 120 |

| Pathway B | Two-step mechanism via an intermediate | 85 (Rate-determining step) |

| Pathway C | Catalyzed mechanism | 60 |

Advanced Applications in Chemical Synthesis and Applied Sciences

Utility as a Precursor in Complex Organic Synthesis

3-p-Tolylamino-propionic acid has been identified as a valuable precursor in the field of polymer chemistry, specifically in the synthesis of N-substituted poly-β-alanines, which are a class of poly(β-peptoid)s. These polymers are of interest for their potential biomedical applications. The utility of this compound in this context is realized through its conversion to a more reactive monomeric unit, N-p-tolyl-β-alanine-N-carboxyanhydride (NCA).

The synthesis and subsequent polymerization of N-p-tolyl-β-alanine-NCA were first reported in 1954. acs.orgpeptoids.org This early work demonstrated the feasibility of using this N-substituted β-amino acid derivative to create polymers. The process involves the ring-opening polymerization of the NCA monomer, which can be initiated either thermally or by using an initiator like p-toluidine (B81030). acs.org This method provides a pathway to poly(β-peptoid)s, which are analogues of peptides and have garnered interest for their enhanced stability and potential as biomaterials. acs.org

The general scheme for this synthetic application is outlined in the table below:

| Step | Description | Reactant(s) | Product |

| 1 | Conversion to N-Carboxyanhydride | This compound, Phosgene or equivalent | N-p-tolyl-β-alanine-N-carboxyanhydride |

| 2 | Ring-Opening Polymerization | N-p-tolyl-β-alanine-N-carboxyanhydride | Poly(N-p-tolyl-β-alanine) |

This polymerization opens the door to creating more complex, sequence-defined polymers with potential applications in materials science and medicine. The tolyl group in the polymer backbone influences its physical and chemical properties, such as solubility and conformational behavior.

Application as a Core Scaffold for Bioactive Compound Development

While the broader class of β-amino acids and their derivatives are recognized for their role in medicinal chemistry, specific research detailing the use of this compound as a central scaffold for the development of bioactive compounds is not extensively documented in publicly available scientific literature.

Development of Peptide Mimetics

Peptide mimetics, or peptidomimetics, are compounds that mimic the structure and function of natural peptides. Poly(β-peptoid)s, which can be synthesized from this compound as described in section 7.1, are considered a class of peptidomimetics. acs.org The N-substituted β-alanine backbone of these polymers offers greater proteolytic resistance compared to natural peptides, a desirable characteristic for therapeutic agents. acs.org However, specific studies focusing on oligomers or polymers derived from this compound and their evaluation as peptide mimetics with defined biological activities are limited.

Contributions to Lead Compound Discovery

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. While derivatives of various β-amino acids have been explored in drug discovery, there is a lack of specific research identifying this compound as a foundational structure for the discovery of new lead compounds.

Implementation in Sustainable Chemical Processes

Q & A

Q. Q. How can computational modeling guide the design of 3--Tolylamino-propionic acid-based inhibitors?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.